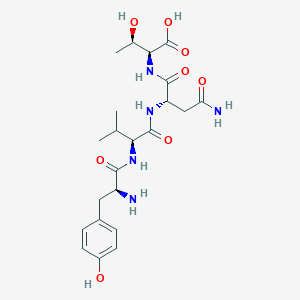![molecular formula C2H4N2S B12599189 N-[(E)-Aminomethylidene]methanethioamide CAS No. 648880-62-0](/img/structure/B12599189.png)
N-[(E)-Aminomethylidene]methanethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(E)-Aminomethylidene]methanethioamide is a compound belonging to the class of thioamides, which are sulfur analogues of amides. Thioamides are characterized by the presence of a sulfur atom replacing the oxygen atom in the amide group. This structural modification imparts unique chemical and physical properties to thioamides, making them valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-Aminomethylidene]methanethioamide typically involves the reaction of a primary amine with carbon disulfide, followed by the addition of a suitable electrophile. One common method involves the reaction of methylamine with carbon disulfide to form methylammonium dithiocarbamate, which is then treated with an electrophile such as methyl iodide to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(E)-Aminomethylidene]methanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thioamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[(E)-Aminomethylidene]methanethioamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[(E)-Aminomethylidene]methanethioamide involves its interaction with specific molecular targets. The thioamide group can form strong interactions with metal ions and enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thioformamide: Similar structure but with a formyl group instead of a methanethioamide group.
Thioacetamide: Contains an acetyl group instead of a methanethioamide group.
Benzothioamide: Features a benzoyl group instead of a methanethioamide group.
Uniqueness
N-[(E)-Aminomethylidene]methanethioamide is unique due to its specific structural features, which impart distinct chemical reactivity and biological activity. Its ability to form strong interactions with metal ions and enzymes sets it apart from other thioamides, making it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
648880-62-0 |
|---|---|
Molekularformel |
C2H4N2S |
Molekulargewicht |
88.13 g/mol |
IUPAC-Name |
N-(aminomethylidene)methanethioamide |
InChI |
InChI=1S/C2H4N2S/c3-1-4-2-5/h1-2H,(H2,3,4,5) |
InChI-Schlüssel |
NBCXZNNURAGSTL-UHFFFAOYSA-N |
Kanonische SMILES |
C(=NC=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


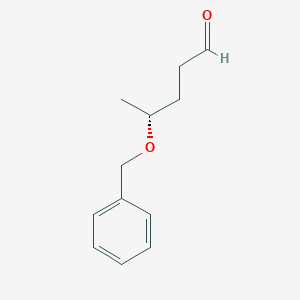
![1,10-Bis[(10-bromodecyl)oxy]decane](/img/structure/B12599114.png)
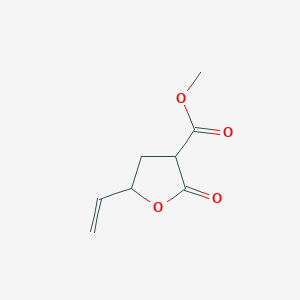
![N-[4-(3-methoxyphenyl)butan-2-ylidene]hydroxylamine](/img/structure/B12599128.png)
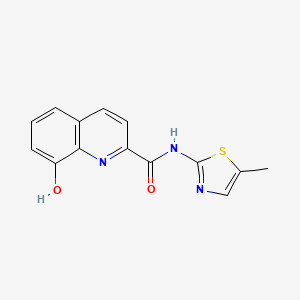
![[2-(3-Hydroxypropoxy)-2-oxoethyl]phosphonic acid](/img/structure/B12599136.png)
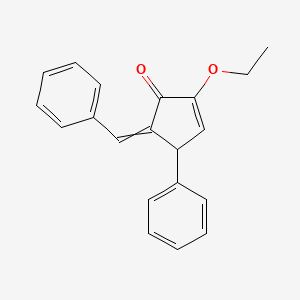
![{[2-Bromo-1-(methylsulfanyl)hept-1-EN-1-YL]selanyl}benzene](/img/structure/B12599150.png)
![2-[4-(4-Chlorophenyl)-4-phenylbut-3-en-1-yl]-1,4-dimethylbenzene](/img/structure/B12599155.png)
![5-Chloro-2-hydroxy-N-{4-[(trifluoromethyl)sulfonyl]phenyl}benzamide](/img/structure/B12599171.png)
![Pyrimidine, 4-(methylthio)-6-[4-(methylthio)phenyl]-5-phenyl-](/img/structure/B12599174.png)

![N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-4-methylbenzamide](/img/structure/B12599183.png)
